![molecular formula C18H17FN4O3S B2574257 6-(4-((4-氟苯并[d]噻唑-2-基)氧基)哌啶-1-羰基)-2-甲基哒嗪-3(2H)-酮 CAS No. 1286705-34-7](/img/structure/B2574257.png)
6-(4-((4-氟苯并[d]噻唑-2-基)氧基)哌啶-1-羰基)-2-甲基哒嗪-3(2H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(4-((4-fluorobenzo[d]thiazol-2-yl)oxy)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one is a useful research compound. Its molecular formula is C18H17FN4O3S and its molecular weight is 388.42. The purity is usually 95%.
BenchChem offers high-quality 6-(4-((4-fluorobenzo[d]thiazol-2-yl)oxy)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(4-((4-fluorobenzo[d]thiazol-2-yl)oxy)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
The compound finds applications across various scientific domains:
Chemistry:
As a building block for synthesizing more complex molecules due to its reactive sites.
Biology:
Used in studying enzyme interactions or as a ligand for receptor studies.
Medicine:
Investigated for its potential therapeutic properties, possibly as an anti-inflammatory, antibacterial, or anticancer agent.
Industry:
Might be employed in the development of pharmaceuticals or agrochemicals.
5. Mechanism of Action: The mechanism of action involves its interaction with specific molecular targets:
Molecular targets:
Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.
Receptors: Binding to certain receptors influencing cellular responses.
Pathways involved:
Signal Transduction Pathways: Affecting pathways like MAPK or PI3K-Akt.
Gene Expression: Modulating gene expression by interacting with transcription factors.
作用机制
Target of Action
Compounds with similar structures have been found to inhibit quorum sensing pathways in bacteria . These pathways are used by bacteria to respond to external factors and coordinate behaviors such as biofilm formation and virulence production .
Mode of Action
Similar compounds have been shown to bind to the active site of the lasr system in pseudomonas aeruginosa, a key component of its quorum sensing pathways . This binding inhibits the function of the LasR system, thereby disrupting the bacteria’s ability to communicate and coordinate behaviors .
Biochemical Pathways
Similar compounds have been found to inhibit the lasb and pqsr systems in pseudomonas aeruginosa . These systems are part of the bacteria’s quorum sensing pathways, which regulate a variety of behaviors including biofilm formation and virulence production .
Result of Action
Similar compounds have been found to inhibit the growth of pseudomonas aeruginosa and disrupt its ability to form biofilms .
准备方法
Synthetic routes and reaction conditions: One common synthetic route for this compound involves multi-step synthesis:
Step 1: Synthesis of 4-fluorobenzo[d]thiazole-2-ol through cyclization reactions.
Step 2: Reaction of 4-fluorobenzo[d]thiazole-2-ol with piperidine-1-carbonyl chloride to form 4-((4-fluorobenzo[d]thiazol-2-yl)oxy)piperidine-1-carbonyl intermediate.
Step 3: Cyclization with 2-methylpyridazine-3-one under specific conditions to yield the final product.
Industrial production methods: On an industrial scale, optimization of these reactions is crucial:
Catalysts and Solvents: Catalysts like palladium or copper salts, and solvents like dimethylformamide (DMF) or dichloromethane (DCM) might be employed to increase the yield and purity.
Temperature and Pressure: Control of temperature (typically between 50-100°C) and pressure to ensure optimal reaction conditions.
Types of reactions:
Oxidation: The compound can undergo oxidative reactions, particularly affecting the piperidine ring or fluorobenzo[d]thiazole moiety.
Reduction: Possible at the carbonyl group or the fluorobenzo[d]thiazole ring.
Substitution: Likely at the methylpyridazinone or piperidine moieties.
Common reagents and conditions:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Employing reducing agents such as sodium borohydride (NaBH₄) or lithium aluminium hydride (LiAlH₄).
Substitution: Reagents like halogens, sulfonyl chlorides, or nitrating agents under controlled conditions.
Major products:
Oxidation: Potential formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Derivatives with halogen or nitro groups.
相似化合物的比较
6-(4-((4-chlorobenzo[d]thiazol-2-yl)oxy)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one: Shows structural similarity but different halogen substitution.
6-(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one: Similar structure with a methyl group instead of fluorine.
The presence of fluorine in 6-(4-((4-fluorobenzo[d]thiazol-2-yl)oxy)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one might influence its biological activity and stability, setting it apart from its analogues.
There you go! Anything else you'd like to dive into?
属性
IUPAC Name |
6-[4-[(4-fluoro-1,3-benzothiazol-2-yl)oxy]piperidine-1-carbonyl]-2-methylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O3S/c1-22-15(24)6-5-13(21-22)17(25)23-9-7-11(8-10-23)26-18-20-16-12(19)3-2-4-14(16)27-18/h2-6,11H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNYYDEAIGZBFQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N2CCC(CC2)OC3=NC4=C(C=CC=C4S3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
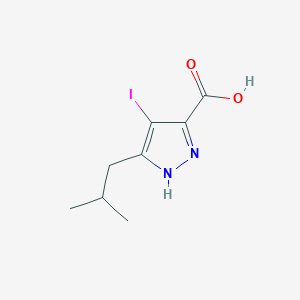
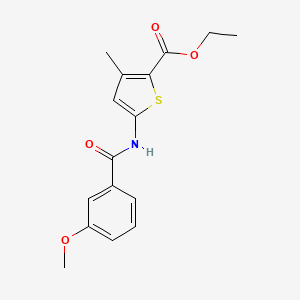
![3-(2,5-dioxopyrrolidin-1-yl)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)benzamide](/img/structure/B2574179.png)
![1-(4-fluorophenyl)-4-methoxy-N-[(3-methoxyphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2574180.png)
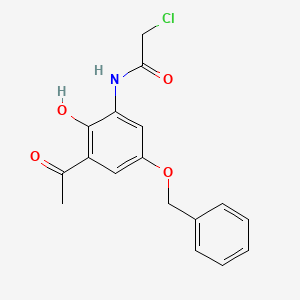
![2-{[4-(benzylamino)quinazolin-2-yl]sulfanyl}-N-(3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2574182.png)
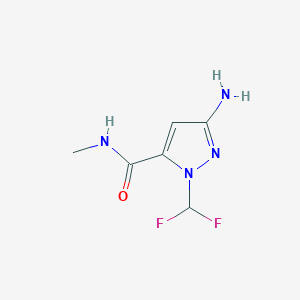
![N-butan-2-yl-2-[3-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B2574184.png)

![(1S,5R,6S,7R)-4-oxo-3,10-dioxatricyclo[5.2.1.0^{1,5}]decane-6-carboxylic acid](/img/structure/B2574187.png)
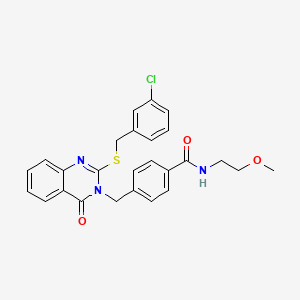
![1,7-bis(4-fluorobenzyl)-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2574192.png)

![2-[(1-Tert-butylazetidin-3-yl)oxy]-5-methyl-1,3,4-thiadiazole](/img/structure/B2574196.png)
